3-Methyl-4-nitrobenzotrifluoride, also known as MNBT, is an organic compound that is used in various research fields due to its unique physical and chemical properties. It has the empirical formula C8H6F3NO2, a CAS Number of 67192-42-1, and a molecular weight of 205.13 .
The molecular structure of 3-Methyl-4-nitrobenzotrifluoride consists of a benzene ring substituted with a nitro group (NO2), a trifluoromethyl group (CF3), and a methyl group (CH3). The exact positions of these substituents on the benzene ring can be represented by the formula: CC1=C(C=CC(=C1)C(F)(F)F)N+[O-] .
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5